

Spectroscopic Analysis of 2-(3,4-Difluorophenyl)oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3,4-Difluorophenyl)oxirane**, a molecule of interest in synthetic chemistry and drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supplemented with experimental protocols and a workflow visualization to aid in the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(3,4-Difluorophenyl)oxirane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.73	dd	5.4, 2.5	1H	Oxirane CH ₂
3.14	dd	5.4, 4.0	1H	Oxirane CH ₂
3.80-3.88	m	-	1H	Oxirane CH
6.99-7.11	m	-	2H	Aromatic CH
7.14	dt	10.0, 8.2	1H	Aromatic CH

Solvent: CDCl₃, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
51.3	s	-	Oxirane CH
51.4	d	⁴ J _{C-F} = 1.7	Oxirane CH ₂
114.3	d	² J _{C-F} = 18.2	Aromatic CH
117.4	d	² J _{C-F} = 17.5	Aromatic CH
121.7	dd	³ J _{C-F} = 6.5, ⁴ J _{C-F} = 3.8	Aromatic CH
134.8	dd	³ J _{C-F} = 5.7, ⁴ J _{C-F} = 3.5	Aromatic C
150.2	dd	¹ J _{C-F} = 248, ² J _{C-F} = 12.7	Aromatic C-F
150.6	dd	¹ J _{C-F} = 248, ² J _{C-F} = 12.9	Aromatic C-F

Solvent: CDCl₃, Spectrometer Frequency: 151 MHz[1]

Table 3: ^{19}F NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity
-135.7	m
-136.8	m

Solvent: CDCl_3 , Spectrometer Frequency: 282 MHz[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
$[\text{M}]^-$	156.0387	156.0389

Ionization Method: MALDI (Matrix-Assisted Laser Desorption/Ionization)[1]

Table 5: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
3100-3000	Aromatic C-H	Stretching
1600-1585	Aromatic C=C	Stretching
1500-1400	Aromatic C=C	Stretching
1280-1230	Epoxide Ring	Symmetric Ring Breathing
950-810	Epoxide C-O-C	Asymmetric Stretching
880-750	Epoxide C-O-C	Symmetric Stretching
~1250 & ~1050	Aryl C-O	Stretching
900-675	Aromatic C-H	Out-of-plane Bending

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize **2-(3,4-Difluorophenyl)oxirane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl_3). The solution is then transferred to an NMR tube. ^1H , ^{13}C , and ^{19}F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, a spectral width of 0 to 220 ppm is common. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of the compound can be obtained using an FTIR spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

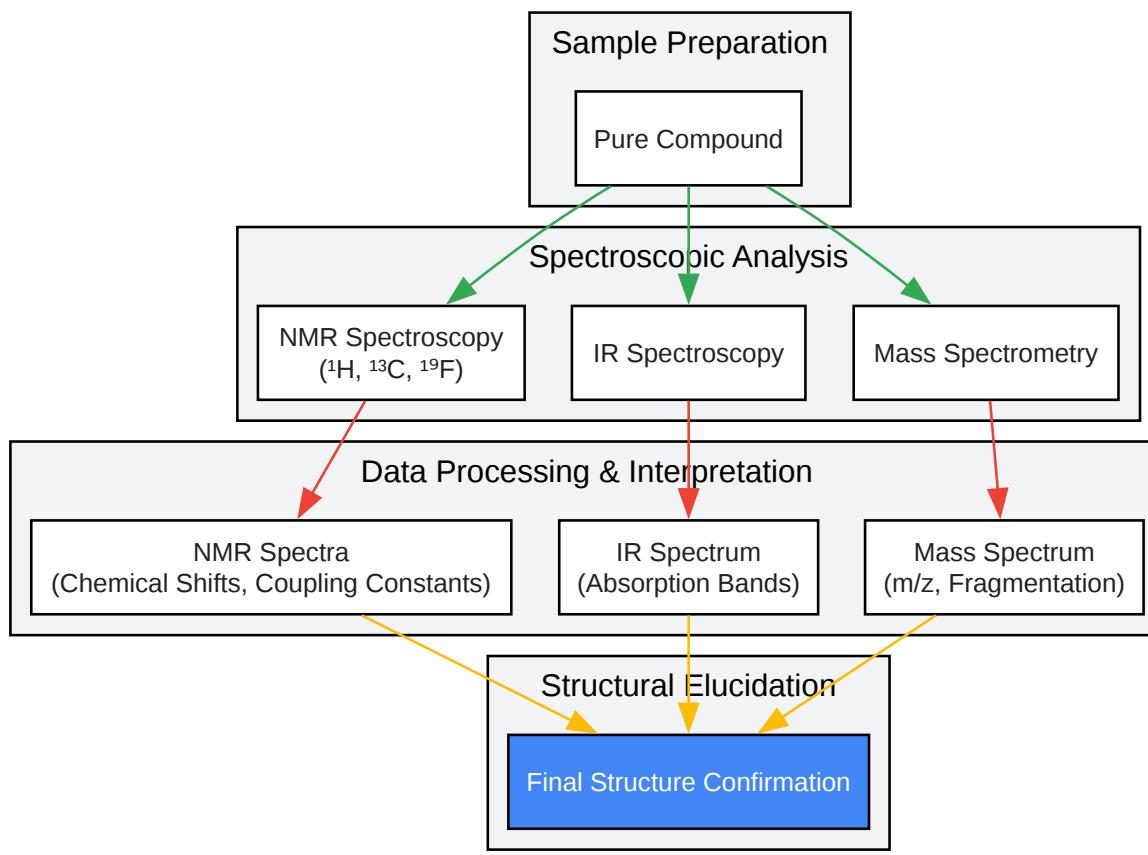
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer. For a solid or non-volatile liquid sample, Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are common techniques. In MALDI, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser. In ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-(3,4-Difluorophenyl)oxirane**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
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